molecular formula C11H8BrNO3S B8503949 2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid

2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid

Cat. No. B8503949
M. Wt: 314.16 g/mol
InChI Key: MZXKPDLSBJXGFX-UHFFFAOYSA-N
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Patent
US06602895B2

Procedure details

To a solution of 2-bromo-4-[(4-methoxy)phenyl]-5-(methoxycarbonyl)thiazole (6.24 g, 19.74 mmol) in 20 mL of methanol and 20 mL of water was added lithium hydroxide monohydrate (0.91 g, 21.7 mmol). The mixture was stirred at ambient temperature for 1 h, whereupon aditional lithium hydroxide monohydrate (0.91 g, 21.7 mmol) was added. After stirring an additional hour, the volatiles were removed in vacuo and the residue was quenched with 10% aq HCl. The mixture was extracted with ethyl acetate and the organics were washed with brine, dried (MgSO4) and concentrated. The residue was recrystallized from chloroform/hexane to afford 2.2 g (37%) of the title compound as a white solid. LRMS (ES−): 303 (M−H)−.
Name
2-bromo-4-[(4-methoxy)phenyl]-5-(methoxycarbonyl)thiazole
Quantity
6.24 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.91 g
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:15]([O:17]C)=[O:16])=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=2)[N:6]=1.O.[OH-].[Li+]>CO.O>[Br:1][C:2]1[S:3][C:4]([C:15]([OH:17])=[O:16])=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[CH:11][CH:12]=2)[N:6]=1 |f:1.2.3|

Inputs

Step One
Name
2-bromo-4-[(4-methoxy)phenyl]-5-(methoxycarbonyl)thiazole
Quantity
6.24 g
Type
reactant
Smiles
BrC=1SC(=C(N1)C1=CC=C(C=C1)OC)C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
0.91 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.91 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was quenched with 10% aq HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from chloroform/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=C(N1)C1=CC=C(C=C1)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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